molecular formula C12H14INO3 B3185108 3-Iodo-4-(morpholinomethyl)benzoic acid CAS No. 1131614-72-6

3-Iodo-4-(morpholinomethyl)benzoic acid

Cat. No. B3185108
CAS RN: 1131614-72-6
M. Wt: 347.15 g/mol
InChI Key: OUYSDHPSLQGXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-(morpholinomethyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as IMB-I-1 and is a derivative of benzoic acid. It has been found to exhibit several biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(morpholinomethyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria by interfering with their DNA replication and protein synthesis. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-Iodo-4-(morpholinomethyl)benzoic acid has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to exhibit antibacterial and antifungal activity against several strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Iodo-4-(morpholinomethyl)benzoic acid in lab experiments include its potent antitumor, antibacterial, and antifungal activity. The compound is also relatively easy to synthesize and has been shown to be stable under various conditions. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with this compound.

Future Directions

There are several future directions for the research on 3-Iodo-4-(morpholinomethyl)benzoic acid. One potential direction is the development of new cancer treatments based on the compound. The compound could also be investigated for its potential use in the development of new antibiotics. Further studies could also be conducted to elucidate the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

3-Iodo-4-(morpholinomethyl)benzoic acid has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent antitumor activity and has been investigated for its potential use in cancer treatment. The compound has also been studied for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

3-iodo-4-(morpholin-4-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-11-7-9(12(15)16)1-2-10(11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYSDHPSLQGXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660934
Record name 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131614-72-6
Record name 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-(morpholinomethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-(morpholinomethyl)benzoic acid
Reactant of Route 3
3-Iodo-4-(morpholinomethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Iodo-4-(morpholinomethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Iodo-4-(morpholinomethyl)benzoic acid
Reactant of Route 6
3-Iodo-4-(morpholinomethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.